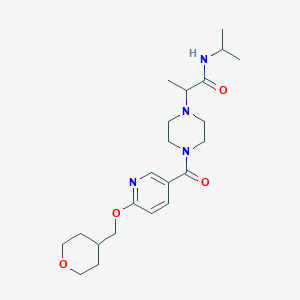

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide

Description

Properties

IUPAC Name |

2-[4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O4/c1-16(2)24-21(27)17(3)25-8-10-26(11-9-25)22(28)19-4-5-20(23-14-19)30-15-18-6-12-29-13-7-18/h4-5,14,16-18H,6-13,15H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZBLQYCDKLRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran-4-yl methanol, which is then reacted with nicotinoyl chloride to form the nicotinoyl ester. This intermediate is further reacted with piperazine to introduce the piperazinyl group. Finally, the isopropyl group is introduced through an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The reactions are typically carried out in large reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis. The synthesis typically involves multiple steps, beginning with the formation of the tetrahydro-2H-pyran derivative, followed by reactions with nicotinoyl chloride and piperazine to introduce the respective functional groups. This multi-step synthesis is crucial for developing novel compounds in medicinal chemistry.

Biological Research

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide has been studied for its potential interactions with biological macromolecules, particularly in the context of drug development. The compound exhibits promising anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications. Research indicates that it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

Case Studies

- Anti-inflammatory Activity : A study explored the compound's ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Another investigation demonstrated that the compound exhibited significant antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent.

Pharmaceutical Applications

The compound is being investigated for its potential as a therapeutic agent in treating conditions such as type 2 diabetes and other metabolic disorders. Its mechanism of action involves enhancing insulin sensitivity and regulating glucose metabolism by targeting specific pathways related to glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) .

Material Science

In addition to biological applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 5, )

3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (Example 6, )

N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-3-(methoxymethyl)tetrahydro-2H-pyran-4-amine (Example 7, )

Structural and Functional Differences

Table 1: Comparative Analysis of Key Features

*Molecular weights for patent compounds are reported; the target compound’s weight is estimated.

Critical Analysis of Differences

Aromatic Substituent: The target compound uses a nicotinoyl group with a tetrahydro-2H-pyran-4-yl methoxy substituent, which introduces a polar ether linkage and a saturated oxygen heterocycle. In contrast, patent compounds (Examples 5–7) feature trifluoromethyl-substituted pyridinyl or phenyl groups, which enhance lipophilicity and metabolic stability .

Tetrahydro-2H-pyran Modifications: The target’s tetrahydro-2H-pyran is part of the nicotinoyl substituent, while patent analogs modify the pyran ring directly (e.g., 3-methyl, 3-ethyl, or 3-methoxymethyl substitutions). These variations influence steric bulk and solubility:

Pharmacokinetic Implications: The absence of a trifluoromethyl group in the target compound may reduce its membrane permeability compared to patent analogs but could improve aqueous solubility.

Biological Activity

N-isopropyl-2-(4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazin-1-yl)propanamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings, including case studies and relevant data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran moiety, which is known for its diverse biological activities. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Research indicates that compounds with similar structures often act as antagonists or modulators of specific receptors. For instance, derivatives containing the tetrahydro-pyran scaffold have been linked to anti-inflammatory and neuroprotective effects. The presence of the piperazine and nicotinoyl groups suggests potential interactions with neurotransmitter systems, particularly those involving nicotinic receptors.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Neuroprotective Effects :

- Anti-inflammatory Activity :

- Pharmacokinetics and Toxicology :

Q & A

Basic: What synthetic strategies are effective for constructing the piperazine-nicotinoyl core of this compound?

Methodological Answer:

The piperazine-nicotinoyl core can be synthesized via a two-step coupling protocol:

Nicotinoyl Activation : Use coupling agents like HBTU or BOP to activate the carboxylic acid group of 6-substituted nicotinic acid derivatives. Solvents such as THF or DCM improve solubility, with EtN as a base to neutralize HCl byproducts .

Piperazine Coupling : React the activated nicotinoyl intermediate with N-isopropylpropanamide-substituted piperazine under reflux conditions. Monitor reaction completion via TLC, and purify via silica gel column chromatography (eluent: 5–10% MeOH in DCM). Yields typically range from 59–71% .

Basic: How can researchers optimize the coupling reaction for the tetrahydro-2H-pyran-4-yl methoxy group?

Methodological Answer:

Key optimization steps include:

- Solvent Selection : THF or DMF enhances solubility of the bulky tetrahydro-2H-pyran-4-yl methoxy intermediate.

- Temperature Control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature.

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product, as silica gel chromatography may struggle with polar byproducts .

Advanced: How to resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

Contradictions may arise from pharmacokinetic variability or off-target effects. Mitigate this by:

ADME Profiling : Assess metabolic stability using liver microsomes (human/rodent) and plasma protein binding assays .

Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to the intended target in vivo .

Dose-Response Analysis : Perform PK/PD modeling to correlate plasma concentrations with efficacy .

Advanced: What computational methods are suitable for predicting binding interactions of this compound with kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Parameterize the tetrahydro-2H-pyran-4-yl methoxy group’s conformational flexibility using Monte Carlo torsional sampling .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonds between the nicotinoyl carbonyl and kinase hinge region .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, prioritizing compounds with ΔG < −8 kcal/mol .

Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) should show characteristic peaks: δ 1.1–1.3 ppm (isopropyl CH), 3.5–4.2 ppm (piperazine and tetrahydro-2H-pyran CH), and 8.2–8.6 ppm (nicotinoyl aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

- HPLC Purity : Achieve ≥95% purity using a C18 column (gradient: 20–80% acetonitrile in 0.1% TFA/water) .

Advanced: How to design a SAR study for derivatives of this compound targeting improved metabolic stability?

Methodological Answer:

- Scaffold Modifications :

- Replace the tetrahydro-2H-pyran-4-yl methoxy group with fluorinated or rigidified analogs (e.g., tetrahydropyran-3-yl) to reduce CYP450-mediated oxidation .

- Introduce electron-withdrawing groups (e.g., -CF) on the nicotinoyl ring to block metabolic hotspots .

- In Vitro Screening : Test derivatives in human hepatocyte models, monitoring half-life (t) and intrinsic clearance (Cl) .

Basic: What are common side reactions during piperazine alkylation, and how can they be suppressed?

Methodological Answer:

- Diamine Formation : Occurs due to over-alkylation. Mitigate by using a 1:1 molar ratio of alkylating agent to piperazine and maintaining pH < 8 .

- Oxidation Byproducts : Add antioxidants like BHT (butylated hydroxytoluene) when using halogenated solvents .

- Workup : Quench excess alkylating agent with aqueous NaHCO, followed by extraction with ethyl acetate to remove polar impurities .

Advanced: How to validate the compound’s selectivity across related kinase isoforms?

Methodological Answer:

- Kinase Panel Screening : Use a commercial panel (e.g., Eurofins KinaseProfiler) to test activity against 100+ kinases at 1 µM .

- Crystallography : Co-crystallize the compound with kinase isoforms (e.g., JAK2 vs. JAK3) to identify binding-pocket differences .

- Cellular Selectivity : Compare IC values in engineered cell lines overexpressing individual isoforms .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Binary Solvent Mixtures : Use ethyl acetate/hexane (3:1) or DCM/pentane for high recovery of crystalline product .

- Temperature Gradient : Dissolve the compound at 50°C, then cool to −20°C overnight to induce nucleation .

- Additives : Add 1% (v/v) triethylamine to suppress acid degradation during crystallization .

Advanced: How to design a stability-indicating HPLC method for forced degradation studies?

Methodological Answer:

- Degradation Conditions : Expose the compound to 0.1N HCl (hydrolysis), 3% HO (oxidation), and UV light (photolysis) for 24 hours .

- HPLC Parameters : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 10–90% acetonitrile in 0.1% formic acid. Monitor degradation peaks at 254 nm .

- Mass Spectrometry : Identify degradation products via LC-MS/MS, focusing on m/z shifts corresponding to hydrolyzed amide or oxidized pyran moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.